2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide
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Description
2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-(3,5-dimethylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Scientific Research Applications
Hydroamination in Chemical Synthesis
Hydroamination of related compounds, such as 2-Ethynyl-4,5,6,7-tetrahydroindoles, has been studied to produce amino derivatives of indole. This process, involving secondary dialkylamines like diethylamine, occurs under mild conditions and results in high stereoselectivity and yield, highlighting the potential of related compounds in organic synthesis (Sobenina et al., 2010).
Pharmacological Properties
- A study on indol-3-yl-oxoacetamides, including compounds with a similar structure, revealed that certain derivatives are potent ligands for cannabinoid receptors. This suggests potential therapeutic applications in conditions modulated by these receptors (Moldovan et al., 2017).
- Research on 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a structurally related compound, found antipsychotic-like effects in animal models. This highlights the potential of similar compounds in developing new antipsychotic medications (Wise et al., 1987).
Analytical and Bioactivity Studies
- Molecular and electronic properties of 2-(Diethylamino)-N-(2, 6-dimethylphenyl)-acetamide were investigated, showing that secondary amide increases stability and biological activity. This suggests potential analytical applications for structurally similar compounds (Anban et al., 2017).
- Studies on related compounds, like lidocaine, a well-known painkiller, provide insight into the application of similar chemical structures in medicinal chemistry (Tsitsishvili & Amirkhanashvili, 2022).
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3,5-dimethylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-5-26(6-2)22(28)15-27-14-20(19-9-7-8-10-21(19)27)23(29)24(30)25-18-12-16(3)11-17(4)13-18/h7-14H,5-6,15H2,1-4H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDETZSAVDAGMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.